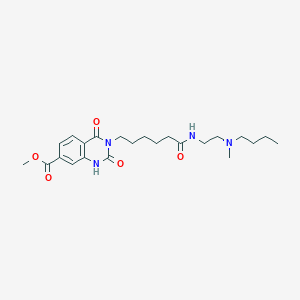

![molecular formula C24H26N2O4S B2598046 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946253-42-5](/img/structure/B2598046.png)

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

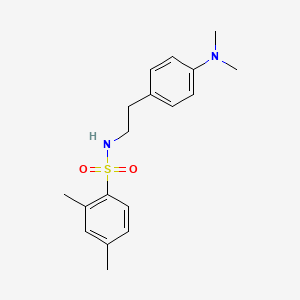

The compound “2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various groups including a phenylsulfonyl group and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The pyridine ring is substituted at the 2-position with a phenylsulfonyl group and an acetamide group. The phenylsulfonyl group is an electron-withdrawing group, which could potentially influence the reactivity of the molecule .

Scientific Research Applications

- The compound’s structure contains a pyridine ring, which is a common motif in drug design. Researchers have used it as a building block for synthesizing more complex heterocyclic compounds. Its reactivity under microwave irradiation has been investigated for efficient multicomponent reactions .

- Fluorescent materials play a crucial role in chemical sensing. Some studies have explored the use of VU0514762-1 as a sensor for detecting specific analytes (e.g., explosives or environmental pollutants). Its fluorescence properties make it suitable for imaging applications .

- Luminescent radicals are of interest for various applications. Researchers have synthesized luminescent radicals based on VU0514762-1 modified with carbazole donors. Evaluating their stability under light irradiation is essential for potential optoelectronic applications .

- Lewis acids play a critical role in the synthesis of heterocycles. VU0514762-1 contains a sulfonyl group, which can act as a Lewis acid. Researchers have explored its catalytic properties in various reactions, including annulated processes for pyridine and pyrimidine formation .

Heterocyclic Synthesis

Fluorescent Sensors and Imaging Agents

Radical Stability and Luminescence

Catalysis and Lewis Acid Behavior

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s useful as a synthetic intermediate, research could focus on optimizing its synthesis and exploring its use in the synthesis of other complex molecules .

properties

IUPAC Name |

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-15-11-16(2)22(17(3)12-15)25-21(27)14-26-19(5)13-18(4)23(24(26)28)31(29,30)20-9-7-6-8-10-20/h6-13H,14H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDBNRJQMAAZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)

![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)